molecular formula C8H12N2 B1293690 2,6-Dimethylbenzene-1,4-diamine CAS No. 7218-02-2

2,6-Dimethylbenzene-1,4-diamine

Cat. No. B1293690
CAS RN: 7218-02-2
M. Wt: 136.19 g/mol
InChI Key: MJAVQHPPPBDYAN-UHFFFAOYSA-N
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Description

“2,6-Dimethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C8H12N2 . It has an average mass of 136.194 Da and a monoisotopic mass of 136.100052 Da .


Synthesis Analysis

While specific synthesis methods for “2,6-Dimethylbenzene-1,4-diamine” were not found in the search results, it’s worth noting that benzene derivatives like this one can often be synthesized through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of “2,6-Dimethylbenzene-1,4-diamine” consists of a benzene ring with two methyl groups and two amine groups attached . The InChI code for this compound is 1S/C8H12N2.2ClH/c1-5-3-7(9)4-6(2)8(5)10;;/h3-4H,9-10H2,1-2H3;2*1H .


Chemical Reactions Analysis

Benzene derivatives like “2,6-Dimethylbenzene-1,4-diamine” can undergo electrophilic aromatic substitution reactions . In these reactions, the aromaticity of the benzene ring is preserved, making them a common method for synthesizing benzene derivatives .


Physical And Chemical Properties Analysis

“2,6-Dimethylbenzene-1,4-diamine” has a density of 1.1±0.1 g/cm3, a boiling point of 282.2±35.0 °C at 760 mmHg, and a flash point of 146.9±25.4 °C . It also has a molar refractivity of 44.4±0.3 cm3, a polar surface area of 52 Å2, and a molar volume of 126.5±3.0 cm3 .

Scientific Research Applications

Synthesis and Characteristics of Novel Electrochromic Materials

2,6-Dimethylbenzene-1,4-diamine derivatives have been utilized in the synthesis of new electrochromic materials. For instance, Huang et al. (2021) synthesized novel electroactive aromatic poly(ether sulfones) using dimethylamine-substituted triphenylamine derivatives. These materials showed promising properties for electrochromic devices, including high coloration contrast and excellent electrochemical stability (Huang et al., 2021).

Development of Organosoluble Polyimides

Liaw et al. (2001) reported the development of new organosoluble polyimides based on flexible diamine. The synthesized polyimides showed excellent solubility in various solvents and demonstrated high glass transition temperatures, indicating their potential for advanced applications in materials science (Liaw et al., 2001).

Structural Analysis of Liquids

Drozdowski (2006) conducted a detailed structural analysis of 1,4-dimethylbenzene using X-ray diffraction, providing insights into the molecular interactions and structure of this compound in its liquid state. This research contributes to a deeper understanding of the physical properties of such organic compounds (Drozdowski, 2006).

Applications in Gas Separation Technologies

Dinari et al. (2015) explored the use of novel poly(ether imide)s thin films for gas separation. These films, synthesized from a novel diamine with ether and phenyl linkages, exhibited excellent mechanical properties, high optical transparency, and promising performance in gas separation applications (Dinari et al., 2015).

Palladium-Mediated Chemical Reactions

Kinzhalov et al. (2017) studied the interaction of benzene-1,2-diamines with isocyanide complexes of palladium(II). This research provides valuable insights into the mechanisms of palladium-mediated reactions, which are crucial in the field of organometallic chemistry (Kinzhalov et al., 2017).

properties

IUPAC Name

2,6-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAVQHPPPBDYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222511
Record name 2,6-Dimethyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylbenzene-1,4-diamine

CAS RN

7218-02-2
Record name 2,6-Dimethyl-p-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7218-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-p-phenylenediamine
Source ChemIDplus
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Record name 2,6-Dimethyl-p-phenylenediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylbenzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DIMETHYL-P-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Hosokai, K Iuchi, T Kumagai, Y Matsunaga - Liquid crystals, 1999 - Taylor & Francis
DSC and microscopic studies on several series of N, N'-dialkanoylbenzene-1,4-diamines are presented. The isotropization enthalpy is drastically reduced by the introduction of methyl …
Number of citations: 5 www.tandfonline.com
L Zhang, E Castillejos, P Serp, WH Sun, J Durand - Catalysis Today, 2014 - Elsevier
A series of nickel complexes Ni1–Ni4 containing N-(5,6,7-trihydroquinolin-8-ylidene)aminoaryl ligands was prepared in good yields. The amino group present allowed covalent …
Number of citations: 37 www.sciencedirect.com
L Sebaoun, V Maurizot, T Granier, B Kauffmann, I Huc - huc.cup.uni-muenchen.de
Synthetic schemes Page 1 S1 Supporting Information Aromatic oligoamide β-sheet foldamers Laure Sebaoun,†,¶ Victor Maurizot,*,†,¶ Thierry Granier,†,¶ Brice Kauffmann,‡,#,§ Ivan …
Number of citations: 0 huc.cup.uni-muenchen.de
O Grossman, K Rueck-Braun, D Gelman - Synthesis, 2008 - thieme-connect.com
A new protocol for palladium-catalyzed Buchwald-Hartwig amination of aryl chlorides and bromides with benzophenone imine as ammonia surrogate is described. The suggested …
Number of citations: 12 www.thieme-connect.com
L Sebaoun - 2013 - theses.hal.science
Ce travail a pour objectif d’augmenter la diversité des foldamères par le développement d’une nouvelle classe d’architectures abiotiques mimant le repliement des feuillets β protéiques…
Number of citations: 5 theses.hal.science

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